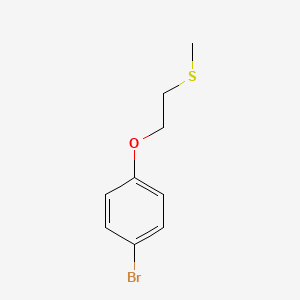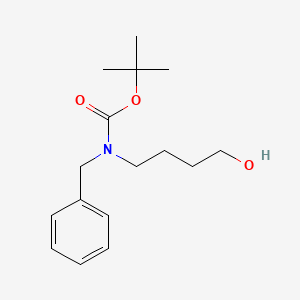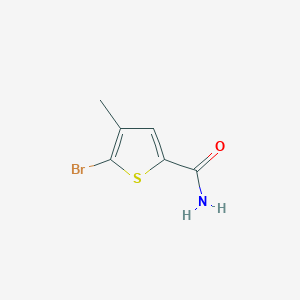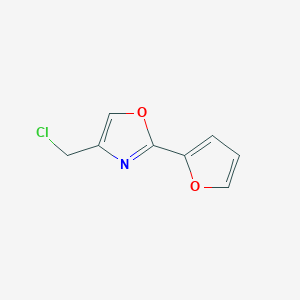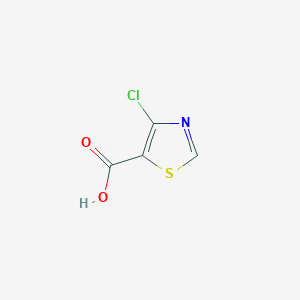
4-氯-1,3-噻唑-5-羧酸
描述
4-Chloro-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S . It is used in laboratory settings .
Synthesis Analysis
Thiazole compounds, including 4-Chloro-1,3-thiazole-5-carboxylic acid, can be synthesized through various methods. For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN. EDC-HCl was used during the initial phase of synthesis .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The exact mass of 4-Chloro-1,3-thiazole-5-carboxylic acid is 162.9494772 g/mol .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
4-Chloro-1,3-thiazole-5-carboxylic acid has a molecular weight of 163.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its topological polar surface area is 78.4 Ų .科学研究应用
抗菌应用
4-氯-1,3-噻唑-5-羧酸衍生物已被研究用于其抗菌特性。研究表明,这些化合物对革兰氏阴性和革兰氏阳性细菌均有效。 例如,某些合成化合物对大肠杆菌和金黄色葡萄球菌表现出良好的活性,表明其作为抗菌治疗剂的潜力 .
抗氧化活性
这些噻唑衍生物也表现出抗氧化活性。在研究中,具有噻唑基的化合物已证明具有清除自由基的能力,这是抗氧化能力的衡量指标。 与抗坏血酸相比,一些化合物表现出更好的DPPH自由基清除能力,突出了它们作为抗氧化剂的潜力 .
黄嘌呤氧化酶抑制
噻唑-5-羧酸衍生物已被设计和合成作为有效的黄嘌呤氧化酶抑制剂。该酶参与嘌呤代谢,其抑制可以帮助控制痛风和氧化组织损伤等疾病。 一些衍生物已显示出显着的抑制活性,这可能有利于开发治疗与嘌呤代谢相关的疾病的方法 .
抗肿瘤活性
已对噻唑衍生物的抗肿瘤活性进行了研究,一些研究表明,这些化合物可以对某些类型的癌细胞产生影响。 在这种情况下的4-氯-1,3-噻唑-5-羧酸的具体机制和功效需要进一步研究,以确定其作为抗肿瘤剂的潜力 .
抗菌活性
除了抗菌特性之外,噻唑衍生物还因其更广泛的抗菌活性而被探索。这包括对各种病原体(不仅仅是细菌)的潜在影响,例如真菌或病毒。 开发新的抗菌剂对于对抗耐药菌株至关重要 .
合成方法
该化合物已用于合成各种有机化合物,包括生物活性分子。 它在合成化学中的作用非常重要,因为它具有反应性和能够形成稳定的结构,这些结构在药物化学中很有用 .
作用机制
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often leading to downstream effects such as cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antimicrobial, antifungal, and antiviral activities .
Action Environment
Thiazole derivatives are generally stable under a variety of conditions .
未来方向
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
生化分析
Biochemical Properties
4-Chloro-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition is crucial as it can lead to reduced production of uric acid, which is beneficial in conditions like gout. Additionally, 4-Chloro-1,3-thiazole-5-carboxylic acid can interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of 4-Chloro-1,3-thiazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis . This compound also affects the synthesis of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their production .
Molecular Mechanism
At the molecular level, 4-Chloro-1,3-thiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in mixed-type inhibition, preventing the enzyme from catalyzing its substrate . Additionally, its interaction with DNA and topoisomerase II leads to the formation of DNA double-strand breaks, which can halt cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1,3-thiazole-5-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Chloro-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
4-Chloro-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase affects the metabolism of purines, leading to altered levels of metabolites such as uric acid . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in various biochemical pathways .
Transport and Distribution
The transport and distribution of 4-Chloro-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
4-Chloro-1,3-thiazole-5-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
4-chloro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORVFYHSPLLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622945 | |
| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444909-59-5 | |
| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

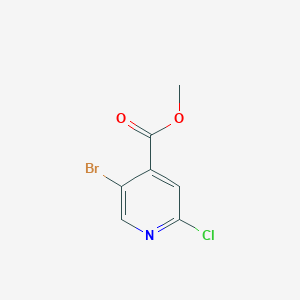
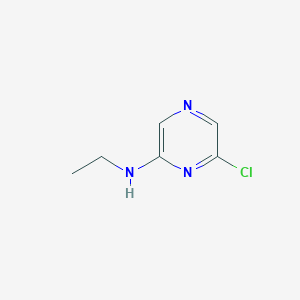
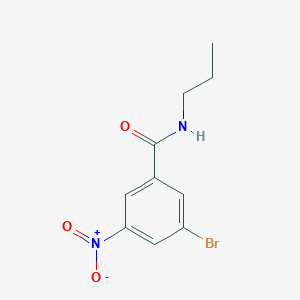


![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)

